molecular formula C24H34N2O5 B562696 Trandolapril D5 CAS No. 1356847-98-7

Trandolapril D5

Cat. No.: B562696
CAS No.: 1356847-98-7
M. Wt: 435.576
InChI Key: VXFJYXUZANRPDJ-YFCLCGKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trandolapril D5 is a deuterated form of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium substitution in this compound enhances its metabolic stability, potentially leading to improved pharmacokinetic properties.

Scientific Research Applications

Trandolapril D5 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Trandolapril.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Studied for its potential to improve the treatment of hypertension and heart failure due to its enhanced metabolic stability.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Safety and Hazards

Trandolapril may cause serious side effects. It may cause a light-headed feeling, chest pain, kidney problems, high blood potassium, liver problems, or low white blood cell counts . It should not be used if you are pregnant . It should not be used if you are allergic to it or to any other ACE inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril D5 involves several key steps:

    Crystallization: A mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulphonic acid salt is crystallized to enrich the purity.

    Optical Resolution: The racemic mixture is resolved using (−)-dibenzoyl-L-tartaric acid monohydrate.

    Reaction with N-Carboxy Anhydride: The resolved benzyl ester reacts with N-ethoxycarbonyl-3-phenylpropyl-alanine N-carboxy anhydride to form Trandolapril benzyl ester.

    Hydrogenolysis: The benzyl ester undergoes hydrogenolysis to yield crude Trandolapril.

    Crystallization: The crude product is crystallized from a mixture of ethanol and diisopropyl ether to obtain highly pure Trandolapril.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester moiety.

    Reduction: The compound can be reduced to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives at the ester group.

Comparison with Similar Compounds

    Ramipril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Enalapril: An ACE inhibitor that is widely used for hypertension and heart failure.

    Lisinopril: Known for its long duration of action and once-daily dosing.

Uniqueness of Trandolapril D5:

This compound represents a significant advancement in the field of ACE inhibitors, offering potential benefits in the treatment of hypertension and heart failure. Its unique properties make it a valuable compound for further research and development.

Properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFJYXUZANRPDJ-YFCLCGKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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